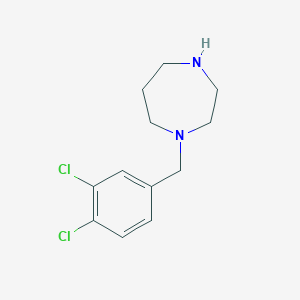

1-(3,4-Dichlorobenzyl)-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves reactions with 3,4-dichlorobenzyl chloride . For instance, the proline-derived ligands ®- and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide are synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .Applications De Recherche Scientifique

Olefin Epoxidation Catalyst

- Manganese(III) complexes, including those with 1,4-bis(2-hydroxy-benzyl)-1,4-diazepane, have been studied as catalysts for olefin epoxidation. They demonstrate effectiveness in the epoxidation of cyclohexene and styrene, influenced by the Lewis acidity of the Mn(III) center as modified by the substituents on the phenolate ligand (Sankaralingam & Palaniandavar, 2014).

Microwave-Assisted Synthesis

- Microwave-assisted synthesis methods for 1,4-diazepane derivatives, including 1-(3,4-Dichlorobenzyl)-1,4-diazepane, have been developed. These methods are efficient for synthesizing 7-substituted-1,4-diazepin-5-ones, showing rapid reaction times and good yields (Wlodarczyk et al., 2007).

Synthesis of 1,4-Diazacycles

- 1,4-Diazacycles, including diazepanes, are synthesized using diol-diamine coupling with a ruthenium(II) catalyst. This method provides an innovative approach to create these compounds, essential for various medicinal applications (Nalikezhathu et al., 2023).

Stereoselective Synthesis

- Stereoselective synthesis of 1,4-diazepane derivatives is possible through a multicomponent reaction involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes. This user-friendly method is efficient for synthesizing a variety of 1,4-diazepane derivatives (Sotoca et al., 2009).

Model for Intradiol-Cleaving Enzymes

- Iron(III) complexes with 1,4-bis(2-hydroxybenzyl)-1,4-diazepane have been studied as models for intradiol-cleaving 3,4-PCD enzymes. These models help in understanding enzyme behaviors and designing catalysts for biochemical reactions (Mayilmurugan et al., 2010).

Biomimetic Catechol Dioxygenase Models

- Iron(III) complexes with 1,4-diazepane derivatives serve as functional models for extradiol cleaving catechol dioxygenase enzymes. These studies contribute to understanding the mechanisms of enzyme actions in biological systems (Mayilmurugan et al., 2008).

Mécanisme D'action

Target of Action

It’s worth noting that dichlorobenzyl alcohol, a compound with a similar structure, is known to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections .

Mode of Action

Dichlorobenzyl alcohol, a structurally similar compound, is thought to denature external proteins and rearrange the tertiary structure proteins . It’s also believed to have a local anesthetic action due to a reduced sodium channel blockade .

Biochemical Pathways

The antibacterial, antiviral, and local anesthetic properties of dichlorobenzyl alcohol suggest that it may interact with multiple biochemical pathways .

Result of Action

Based on the known effects of dichlorobenzyl alcohol, it can be inferred that the compound may have antiseptic and local anesthetic effects .

Propriétés

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2/c13-11-3-2-10(8-12(11)14)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVGPMNPNODFAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B1371380.png)

![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1371386.png)